

Application Note: Detecting Protein Acetylation Changes After UF010 Treatment Using Western Blot

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Compound of Interest

Compound Name: UF010

Cat. No.: B15602581

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Audience: Researchers, scientists, and drug development professionals.

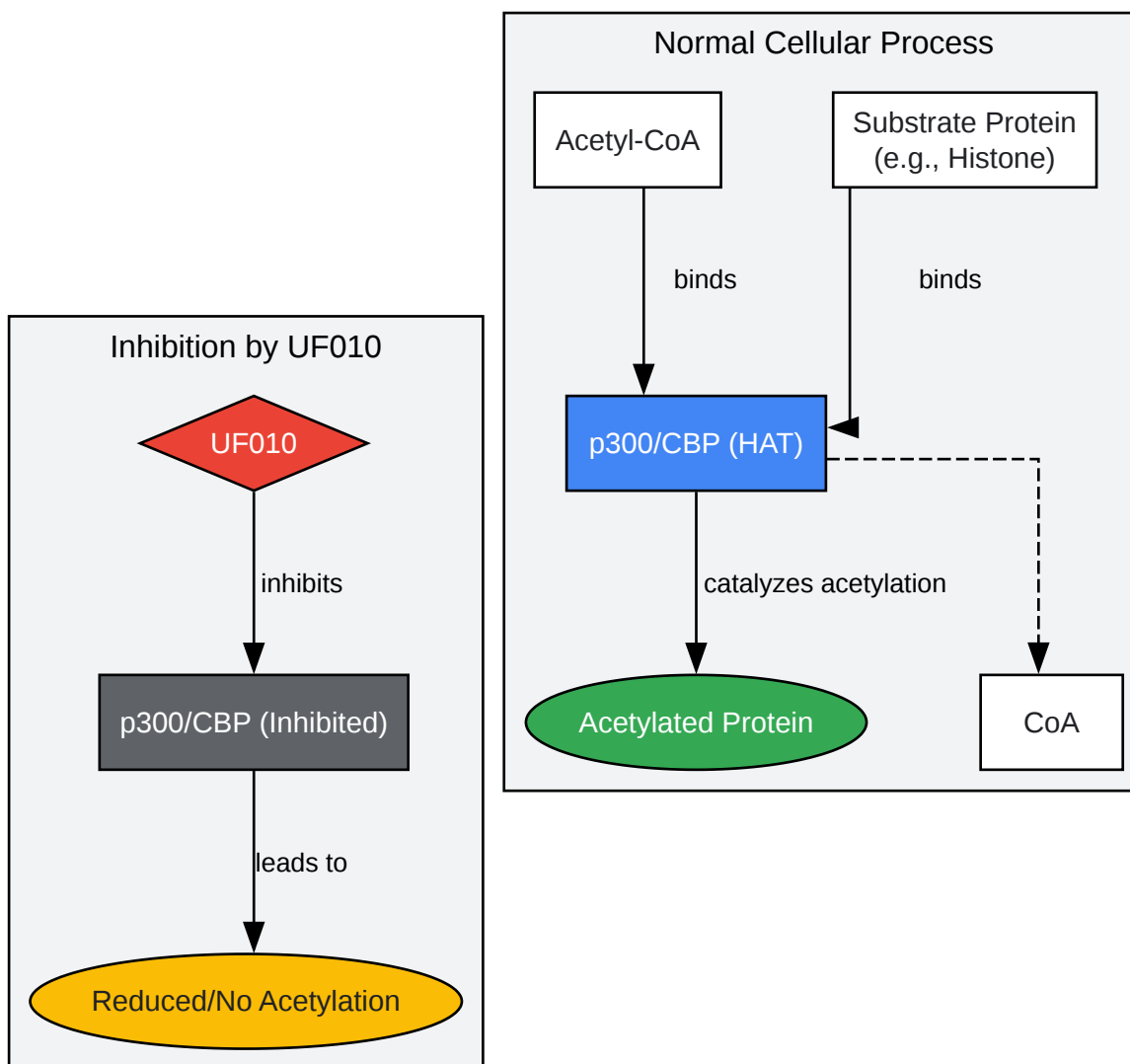
Introduction

Protein acetylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including gene transcription, DNA repair, and protein stability. This dynamic process is balanced by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The paralogous proteins p300 and CREB-binding protein (CBP) are crucial HATs that function as transcriptional co-activators by acetylating histones and other non-histone proteins.[1][2][3] Altered p300/CBP activity is implicated in various diseases, particularly cancer, making them significant therapeutic targets.[1][3]

UF010 is a small molecule inhibitor of p300/CBP histone acetyltransferase activity.[4] By inhibiting p300/CBP, **UF010** is expected to decrease the acetylation of target proteins, leading to downstream effects on gene expression and cellular function.[5] This application note provides a detailed protocol for utilizing Western blotting, with an optional immunoprecipitation step for enrichment, to detect and quantify changes in protein acetylation following treatment with **UF010**.

Signaling Pathway: p300/CBP-Mediated Protein Acetylation and its Inhibition by UF010

The diagram below illustrates the catalytic action of p300/CBP and the mechanism of its inhibition by **UF010**. p300/CBP transfers an acetyl group from acetyl-CoA to a lysine residue on a substrate protein. **UF010** blocks the active site of p300/CBP, preventing this transfer and resulting in reduced protein acetylation.



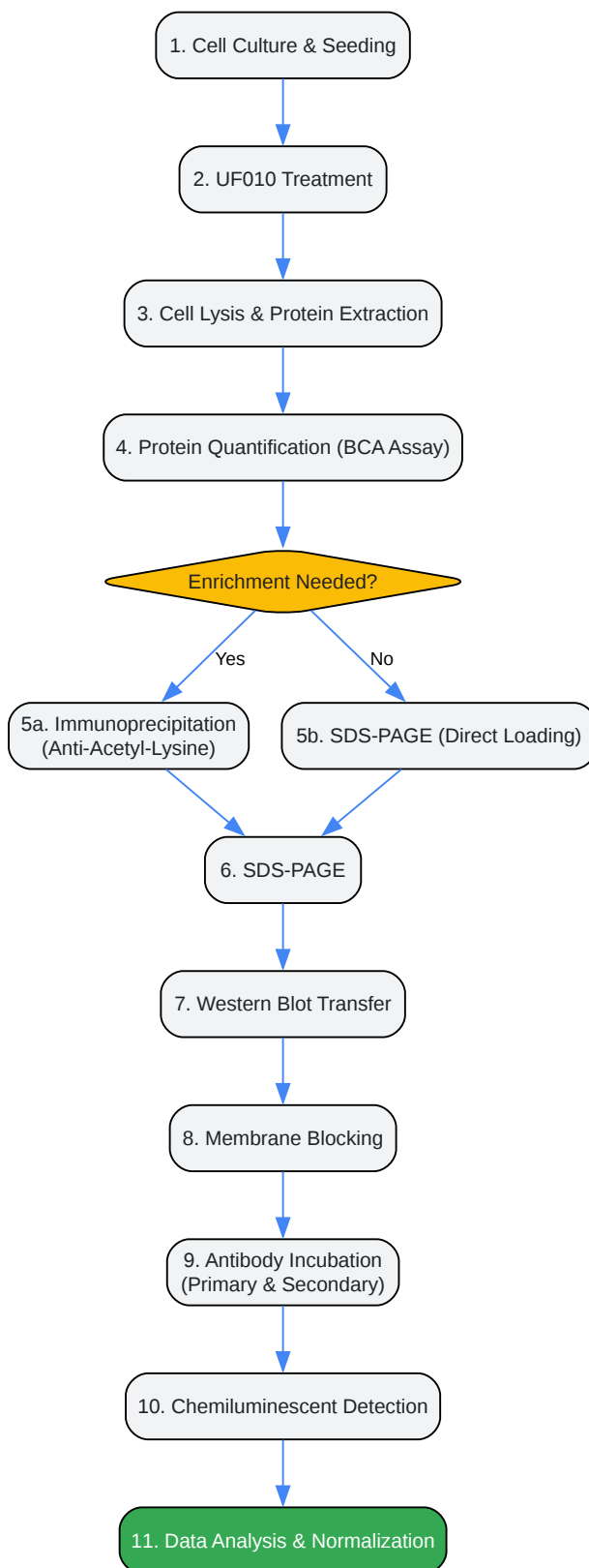
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Caption: **UF010** inhibits p300/CBP, blocking protein acetylation.

Experimental Workflow

The overall workflow for detecting changes in protein acetylation after **UF010** treatment involves cell culture, treatment, protein extraction and quantification, followed by either direct

Western blotting or an optional immunoprecipitation (IP) enrichment step for low-abundance proteins, and concluding with data analysis.



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Caption: Workflow for Western blot analysis of protein acetylation.[6]

Experimental Protocols

I. Materials and Reagents

Reagent/Material	Recommended Specifications
Cell Lines	Appropriate cell line (e.g., HeLa, HEK293T, or a cancer cell line relevant to the study)
p300/CBP Inhibitor	UF010
HDAC Inhibitors	Trichostatin A (TSA), Sodium Butyrate (NaB)[6]
Lysis Buffer	RIPA Buffer or similar, supplemented with protease and phosphatase inhibitors.[6][7]
Histone Extraction Buffer	Triton Extraction Buffer (TEB) and 0.2N HCl.[8][9]
Protein Assay	BCA Protein Assay Kit.[6]
IP Reagents	Anti-Acetyl-Lysine Antibody/Agarose Beads, Protein A/G Agarose Beads.[10][11]
SDS-PAGE	Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for hand-casting.[6]
Transfer Membrane	PVDF or Nitrocellulose membrane
Blocking Buffer	5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it may contain acetylated proteins.[10]
Primary Antibodies	Anti-Pan-Acetyl-Lysine Antibody, Antibody for specific acetylated protein, Loading Control Antibody (β -actin, GAPDH, or Histone H3)
Secondary Antibody	HRP-conjugated anti-rabbit or anti-mouse IgG
Detection Reagent	Enhanced Chemiluminescence (ECL) Substrate

II. Cell Culture and UF010 Treatment

- Culture cells in appropriate media and conditions until they reach 70-80% confluency.
- Treat cells with the desired concentrations of **UF010**. Include a vehicle-only control (e.g., DMSO). The incubation time and concentration should be optimized for the specific cell line and experimental goals. A typical treatment might be for 4-24 hours.[\[12\]](#)
- (Optional Positive Control) Treat a separate set of cells with a potent HDAC inhibitor like 5 μ M TSA for 4-6 hours to induce hyperacetylation, which can serve as a positive control for the detection of acetylated proteins.[\[12\]](#)

III. Protein Extraction

A. Whole-Cell Lysate Preparation This method is suitable for detecting acetylation of non-histone proteins or for a general screen.

- After treatment, wash cells twice with ice-cold PBS. It is critical to remove all PBS before adding lysis buffer.[\[13\]](#)
- Add ice-cold Lysis Buffer (e.g., RIPA) freshly supplemented with protease/phosphatase inhibitors and HDAC inhibitors (e.g., 5 μ M TSA and 10 mM NaB) to the culture dish.[\[6\]](#)
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at $\sim 14,000 \times g$ for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube and store it at -80°C.

B. Histone-Specific Acid Extraction This method is optimized for isolating highly basic histone proteins.

- Harvest cells and wash twice with ice-cold PBS, which can be supplemented with 5 mM Sodium Butyrate to preserve histone acetylation.[\[8\]](#)[\[9\]](#)

- Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF) at a density of 10^7 cells/mL.[9]
- Lyse cells on ice for 10 minutes with gentle stirring to release the nuclei.[9][14]
- Centrifuge at 2,000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant containing cytoplasmic proteins.[9][14]
- Resuspend the nuclear pellet in 0.2N HCl at a density of 4×10^7 cells/mL.[8]
- Incubate overnight at 4°C with gentle rotation to extract the acid-soluble histones.[8][14]
- Centrifuge at 2,000 rpm for 10 minutes at 4°C.[8]
- Transfer the supernatant containing the histone proteins to a new tube.

IV. Protein Quantification

- Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6][11]
- Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in subsequent steps.

V. Immunoprecipitation (IP) of Acetylated Proteins (Optional)

This step enriches for acetylated proteins and is recommended for detecting low-abundance targets or for cleaner blots.[15]

- For each IP, dilute 0.5-1.0 mg of protein lysate to a final volume of 500 μ L with IP Lysis Buffer (without harsh detergents if different from extraction buffer).[13]
- Pre-clear the lysate by adding 20 μ L of Protein A/G agarose bead slurry and incubating for 1 hour at 4°C with rotation.
- Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

- Add 2-5 µg of anti-pan-acetyl-lysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Add 30 µL of fresh Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
- Pellet the beads by centrifugation (1,000 x g for 1 min) and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., modified RIPA or PBS with 0.1% Tween-20).
- After the final wash, aspirate all supernatant. Elute the bound proteins by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Centrifuge the beads, and the supernatant is ready for SDS-PAGE.

VI. SDS-PAGE and Western Blotting

- Prepare protein samples by adding 4x Laemmli sample buffer to a final 1x concentration. For total cell lysates, use 20-40 µg of protein per lane. For IP samples, use the entire eluate.[\[6\]](#)
- Boil samples at 95°C for 5 minutes.
- Load samples onto a polyacrylamide gel, including a pre-stained protein ladder.
- Run the gel until the dye front reaches the bottom.[\[6\]](#)
- Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

VII. Antibody Incubation and Detection

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[6\]](#)[\[14\]](#)
- Incubate the membrane with the primary antibody (e.g., anti-pan-acetyl-lysine, typically diluted 1:1000 in 5% BSA-TBST) overnight at 4°C with gentle shaking.[\[6\]](#)
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[6]
- Wash the membrane again three times for 10 minutes each with TBST.
- Prepare the ECL detection reagent and apply it to the membrane for 1-5 minutes.[6]
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]

VIII. Data Analysis and Presentation

- After imaging, the membrane can be stripped and re-probed with an antibody against a loading control (e.g., β -actin for whole-cell lysates or Histone H3 for histone extracts) to confirm equal protein loading.[6]
- Perform densitometric analysis of the Western blot bands using software like ImageJ.
- Normalize the intensity of the acetylated protein bands to the corresponding loading control.
- Present the quantitative data in a table for clear comparison.

Table 1: Hypothetical Densitometry Data of a 55 kDa Acetylated Protein After **UF010** Treatment

Treatment Group	UF010 Conc. (μM)	Acetylated Protein Band Intensity (Arbitrary Units)	Loading Control (β-actin) Intensity (Arbitrary Units)	Normalized Acetylation Level (Acetylated/Control)	Fold Change (vs. Vehicle)
Vehicle Control	0	15,230	14,980	1.017	1.00
UF010	1	11,560	15,110	0.765	0.75
UF010	5	6,890	14,850	0.464	0.46
UF010	10	3,140	15,050	0.209	0.21
Positive Control	TSA (5 μM)	45,880	14,920	3.075	3.02

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References

- 1. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 2. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]

- 8. Histone Extraction Protocol [bio-protocol.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. immunechem.com [immunechem.com]
- 11. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
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